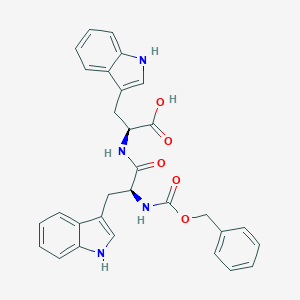![molecular formula C9H13NO B153750 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one CAS No. 128960-04-3](/img/structure/B153750.png)
1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Structure Analysis
- The study by Kaski et al. (1998) provides insights into the experimental and theoretical ab initio study of CC spin−spin coupling tensors and 1H and 13C nuclear shielding tensors in ethane, ethene, and ethyne. Such foundational research aids in understanding the chemical properties and reactions of ethyne derivatives, potentially including compounds like 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one (Kaski, Lantto, Vaara, & Jokisaari, 1998).
Synthesis and Characterization
- The synthesis of substituted 2-pyridones via the Pummerer Cyclization-Deprotonation-Cycloaddition Cascade of Imidosulfoxides by Padwa, Heidelbaugh, and Kuethe (1999) showcases a method that could be applicable or adaptable for synthesizing compounds with structures similar to 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one (Padwa, Heidelbaugh, & Kuethe, 1999).
Intermediate in Drug Synthesis
- Research by Pan Hai-ya (2012) on the synthesis and characterization of a key intermediate of Etoricoxib demonstrates the role of similar ethanone derivatives in pharmaceutical synthesis, hinting at potential applications in drug development (Pan Hai-ya, 2012).
Fluorescent Chemosensors
- Shylaja et al. (2020) explored novel blue emissive dimethylfuran tethered 2-aminopyridine-3-carbonitriles as dual responsive fluorescent chemosensors for Fe3+ and picric acid, indicating the potential use of similar compounds in sensing and detection applications (Shylaja, Rubina, Santharam Roja, & Kumar, 2020).
Propiedades
IUPAC Name |
1-[(2S)-2-ethynylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWFTSLKATWSH-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCC[C@H]1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)


![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)





